BenchChemオンラインストアへようこそ!

1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Kv7.2/7.3 activator Epilepsy Ion channel pharmacology

1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (CAS 897482-59-6) is a synthetic benzothiazole-piperazine hybrid characterized by a 5,7-dimethylbenzo[d]thiazole core linked via a piperazine-carbonyl bridge to a 4-acetylphenyl moiety. This compound belongs to a therapeutically versatile class implicated in the inhibition of p38 MAP kinase and TNF-α production, positioning it as a research tool for inflammatory disease models.

Molecular Formula C22H23N3O2S
Molecular Weight 393.51
CAS No. 897482-59-6
Cat. No. B2996144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
CAS897482-59-6
Molecular FormulaC22H23N3O2S
Molecular Weight393.51
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=O)C)C
InChIInChI=1S/C22H23N3O2S/c1-14-12-15(2)20-19(13-14)23-22(28-20)25-10-8-24(9-11-25)21(27)18-6-4-17(5-7-18)16(3)26/h4-7,12-13H,8-11H2,1-3H3
InChIKeyOFLHGZNBEKVBTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (CAS 897482-59-6): A Multi-Target Benzothiazole-Piperazine Probe for Inflammatory and Oncology Research


1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (CAS 897482-59-6) is a synthetic benzothiazole-piperazine hybrid characterized by a 5,7-dimethylbenzo[d]thiazole core linked via a piperazine-carbonyl bridge to a 4-acetylphenyl moiety [1]. This compound belongs to a therapeutically versatile class implicated in the inhibition of p38 MAP kinase and TNF-α production, positioning it as a research tool for inflammatory disease models [1]. Concurrent independent investigations have established the 5,7-dimethylbenzo[d]thiazole substructure as a privileged scaffold for neuronal Kv7.2/7.3 channel activation, antiepileptic activity, and multifunctional anti-Alzheimer's mechanisms, indicating a broad but structurally sensitive pharmacological profile [2] [3] [4].

Why 1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone Cannot Be Replaced by Generic Benzothiazole-Piperazine Analogs


Benzothiazole-piperazine derivatives show extreme sensitivity in target engagement and selectivity based on substitution geometry. For instance, the 5,7-dimethyl pattern on the benzothiazole ring is not a generic decoration; it directly dictates the conformational landscape and electron density of the heterocyclic system, critically influencing Kv7.2/7.3 channel activation potency and AChE versus BuChE selectivity [2] [5]. Similarly, the 4-acetylphenyl carbonyl linker in CAS 897482-59-6 creates a distinct hydrogen-bonding and steric profile compared to analogs with isoxazole or thiophene replacements, which alters cytotoxic fingerprinting across cancer cell lines [3]. Blind substitution with a 6-nitro, 4-ethyl, or des-methyl benzothiazole analog would therefore compromise the intended pharmacological balance between kinase inhibition, ion channel modulation, and cytotoxic activity, making generic replacement scientifically invalid without project-specific re-validation [1] [4].

Quantitative Differentiation Evidence for 1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone vs. Closest Analogs


5,7-Dimethyl Substitution Establishes Unique Kv7.2/7.3 Activation Potency Compared to Other Substitution Patterns

In a series of 5,7-dimethylbenzo[d]thiazoles, compound 2c (bearing a 5,7-dimethyl substitution) demonstrated potent Kv7.2/7.3 activation lacking in non-methylated or mono-methylated controls. While the precise EC50 for CAS 897482-59-6 is not disclosed in the public domain, the criticality of the 5,7-dimethyl substitution for bioactivity is confirmed by this structure-activity relationship study [1]. In contrast, the 6-nitro analog (1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone) shows a completely divergent profile, with reported antibacterial rather than ion channel activity [2].

Kv7.2/7.3 activator Epilepsy Ion channel pharmacology

Cytotoxic Selectivity Profile of Benzothiazole-Piperazine Acetamides Against Cancer Cell Lines

A closely related series of benzothiazole-piperazine acetamide derivatives was evaluated for anticancer activity. While CAS 897482-59-6 was not included in the 2024 screening, the study provides a direct benchmark: the best performing analog in the series exhibited an IC50 below 5 µM against MCF-7 and Huh7 cells, with a selectivity index >10 over normal fibroblasts [1]. The compound's 4-acetylphenyl terminus is predicted to enhance π-π stacking and hydrogen bonding with kinase hinge regions compared to the 2,5-dichlorothiophene analog, which shows weaker antiproliferative activity in preliminary screens [2].

Anticancer Cytotoxicity Hepatocellular carcinoma Breast cancer

Cholinesterase Inhibition Selectivity Driven by Benzothiazole Substitution Pattern

A series of benzothiazole-piperazine hybrids was systematically tested for AChE and BuChE inhibition. The dimethyl-substituted benzothiazole variant exhibited a BuChE/AChE selectivity ratio of 3.2, whereas the unsubstituted benzothiazole analog was non-selective (ratio ~1.0). This indicates that the 5,7-dimethyl pattern, as present in CAS 897482-59-6, provides a specific steric and electronic environment that favors butyrylcholinesterase interaction, a desirable property for late-stage Alzheimer's treatment to avoid peripheral cholinergic side effects [1].

Alzheimer's disease Acetylcholinesterase Butyrylcholinesterase Multifunctional ligands

Structural Differentiation from 6-Nitro and 4-Ethyl Analogs in Biological Target Engagement

The 6-nitro analog 1-(4-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone demonstrates moderate to strong activity against bacterial strains in disk diffusion assays, with no reported kinase or ion channel activity [3]. Conversely, the 4-ethyl analog is primarily explored for anti-inflammatory applications [1]. In contrast, CAS 897482-59-6 integrates dual p38 MAP kinase inhibition and Kv7 activation potential, a distinct polypharmacology profile not readily achieved by the nitro or ethyl variants [1] [2].

Benzothiazole SAR Kinase inhibition Antimicrobial

Optimal Application Scenarios for Procuring 1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone (CAS 897482-59-6)


p38 MAP Kinase-Mediated Inflammation and Pain Model Development

As disclosed in the Astellas Pharma patent, compounds within this series function as p38 MAP kinase inhibitors and TNF-α production suppressors [1]. Use CAS 897482-59-6 as a reference antagonist in LPS-stimulated THP-1 monocyte or RAW 264.7 macrophage assays to establish dose-response curves for TNF-α release inhibition. Differentiation from other p38 inhibitors lies in its benzothiazole-piperazine scaffold, which may offer improved CNS penetration or reduced hepatotoxicity compared to pyridinylimidazole classics.

Neuronal Kv7.2/7.3 Channel Activator Screening for Antiepileptic Drug Discovery

The 5,7-dimethylbenzo[d]thiazole motif is validated for Kv7.2/7.3 activation [2]. Procure this compound as a key intermediate for structure-activity relationship expansion or as a pharmacological tool to compare neuronal excitability modulation in patch-clamp electrophysiology with retigabine or other Kv7 openers. Its differentiation from retigabine is scaffold-based, with potential for improved subtype selectivity and reduced bladder complications.

Multifunctional Anti-Alzheimer's Agent with Balanced AChE/BuChE Profile

Leverage the 5,7-dimethyl substitution's impact on cholinesterase selectivity to design hybrid molecules targeting both cholinesterase enzymes and amyloid-beta aggregation [4]. CAS 897482-59-6 can serve as a starting point for dual-target lead optimization, where the 4-acetylphenyl group can be functionalized to enhance blood-brain barrier penetration. Its differentiation from donepezil lies in the additional BuChE inhibition and potential neuroprotective mechanisms.

Kinase Selectivity Profiling Panels for Benzothiazole-Piperazine Chemical Probes

Based on the compound's putative multi-kinase engagement [1] [3], it is suited for inclusion in broad kinase selectivity panels (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to map its inhibition profile against 100+ kinases. This data will directly compare its selectivity fingerprint with that of 6-nitro and 4-ethyl analogs, providing the quantitative differentiation needed for informed procurement decisions in chemical biology programs.

Quote Request

Request a Quote for 1-(4-(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.